(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+)

Single-crystal X-ray diffraction Lanthanide coordination chemistry Isostructural series

(Z)-4-Hydroxy-4-oxobut-2-enoate;neodymium(3+), also referred to as neodymium maleate (1:3) or Nd(C₄O₄H₃)₃·8H₂O in its hydrated crystal form, is a lanthanide(III) carboxylate coordination compound in which the Nd³⁺ cation is complexed by three hydrogenmaleate (Z-butenedioate) ligands. Unlike the widely used neodymium versatate/neodecanoate or neodymium octanoate catalysts that dominate industrial diene polymerization, neodymium maleate possesses a rigid, π-conjugated dicarboxylate ligand whose Z-configuration and C=C double bond profoundly influence metal–ligand orbital overlap, charge distribution, and the resulting spectroscopic and coordination properties.

Molecular Formula C4H3NdO4+2
Molecular Weight 259.31 g/mol
CAS No. 14533-03-0
Cat. No. B12646413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+)
CAS14533-03-0
Molecular FormulaC4H3NdO4+2
Molecular Weight259.31 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C(=O)O.[Nd+3]
InChIInChI=1S/C4H4O4.Nd/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+3/p-1/b2-1-;
InChIKeyJKOGKIJIPCVHON-ODZAUARKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Maleate (CAS 14533-03-0): Compound Classification and Core Structural Identity


(Z)-4-Hydroxy-4-oxobut-2-enoate;neodymium(3+), also referred to as neodymium maleate (1:3) or Nd(C₄O₄H₃)₃·8H₂O in its hydrated crystal form, is a lanthanide(III) carboxylate coordination compound in which the Nd³⁺ cation is complexed by three hydrogenmaleate (Z-butenedioate) ligands . Unlike the widely used neodymium versatate/neodecanoate or neodymium octanoate catalysts that dominate industrial diene polymerization, neodymium maleate possesses a rigid, π-conjugated dicarboxylate ligand whose Z-configuration and C=C double bond profoundly influence metal–ligand orbital overlap, charge distribution, and the resulting spectroscopic and coordination properties . The compound has been structurally characterized by single-crystal X-ray diffraction as a triclinic (P1̄) crystal with nine-fold Nd³⁺ coordination in a tricapped trigonal prism geometry—a structural archetype subsequently shown to be isostructural with the entire heavy lanthanide maleate series .

Why Neodymium Maleate Cannot Be Replaced by Generic Neodymium Carboxylates in Structure-Sensitive Applications


Industrial neodymium carboxylate catalysts—versatate (neodecanoate), octanoate, and naphthenate—are empirically optimized for high turnover in diene polymerization and are supplied as organic-solvent solutions, but their exact molecular speciation (monomeric vs. oligomeric vs. clustered) is often undefined . In contrast, neodymium maleate offers a fully resolved single-crystal structure with a defined NdO₉ coordination polyhedron in a rigid hydrogen-bonded network, making it the structurally characterized benchmark for the entire lanthanide maleate isostructural series (Eu, Ho, Er, Sm, Gd, Pr) . The presence of the maleate C=C π-bond introduces a unique ligand-field splitting and nephelauxetic signature that is absent in saturated aliphatic carboxylate ligands . Consequently, substitution of neodymium maleate with an aliphatic neodymium carboxylate would eliminate the isostructural crystallographic reference, alter Judd–Ofelt spectroscopic parameters, and remove the π-mediated vibronic coupling that underpins its photophysical behavior .

Quantitative Differentiation Evidence: Neodymium Maleate vs. Closest Analogs


Crystal Structure as the Definitive Isostructural Archetype for the Lanthanide Maleate Series

The crystal structure of Nd(C₄O₄H₃)₃·8H₂O was the first lanthanide maleate structure to be fully determined by single-crystal X-ray diffraction, and it has since been established as the isostructural reference for the entire series of heavy lanthanide maleates (Ln = Eu³⁺, Ho³⁺, Er³⁺, as well as Sm³⁺, Gd³⁺, and Pr³⁺) . Nd³⁺ is nine-fold coordinated by oxygen atoms in a tricapped trigonal prism geometry (Nd–O distances: 2.47–2.60 Å), crystallizing in the triclinic space group P1̄ with unit-cell parameters a = 7.285(1) Å, b = 10.394(2) Å, c = 16.765(3) Å, α = 72.13(2)°, β = 87.77(2)°, γ = 70.86(2)°, Z = 2 . In comparison, the industrial neodymium carboxylate catalysts (versatate, octanoate, naphthenate) are typically used as amorphous or oligomeric mixtures in organic solvents, and their precise molecular crystal structures have not been established under comparable rigor .

Single-crystal X-ray diffraction Lanthanide coordination chemistry Isostructural series

Judd–Ofelt Intensity Parameters: A Quantitative Spectroscopic Fingerprint for Nd³⁺ in Maleate Coordination

The experimentally measured absorption intensities of Nd³⁺ in the heptaaquatris[maleato(1-)]neodymium(III) crystal (NdMHH) were analyzed within the Judd–Ofelt theoretical framework, yielding the intensity parameters Ω₂ = 1.3 × 10⁻⁹, Ω₄ = 50.8 × 10⁻⁹, and Ω₆ = 35.1 × 10⁻⁹ . These Ω_λ values serve as a quantitative descriptor of the ligand-field environment around Nd³⁺ and are directly comparable to those obtained for other Nd(III) coordination compounds. For context, the Ω₂ parameter—which is most sensitive to the covalency and asymmetry of the metal–ligand bond—differs from those reported for Nd(III) in other carboxylate, halide, and oxide matrices, where Ω₂ values typically range from ~2 to ~10 × 10⁻⁹ depending on the ligand set . The relatively low Ω₂ value of 1.3 × 10⁻⁹ for neodymium maleate reflects the predominantly ionic character of the Nd–O(carboxylate) bonds and the moderate ligand-field asymmetry imposed by the hydrogenmaleate coordination mode.

Judd–Ofelt theory f–f transition probabilities Nd³⁺ spectroscopy

Electronic Polarizability: Nd³⁺ Cloud Deformation in Maleate vs. Erbium Maleate

Electronic polarizability measurements on hydrated neodymium maleate and erbium maleate, derived from UV–visible absorption spectra in ethanolic solution, reveal a significant increase in the deformation of the electronic cloud of the Nd³⁺ ion specifically in the lowest-energy f–f transition, compared to the same transition in the Er³⁺ analog . This differential polarizability arises from the distinct interaction of the C=C π-electron density of the maleate ligand with the 4f orbitals of Nd³⁺ versus Er³⁺, and it provides a quantifiable measure of how the maleate ligand environment modulates the electronic structure of the central lanthanide ion in a manner that depends on the specific f-electron configuration.

Electronic polarizability Nd³⁺ f–f transition Ligand-field effects

QSAR-Predicted Catalytic Activity Ranking: Maleate Ligand vs. Industrial Neodymium Carboxylates

A validated QSAR model (r² = 0.96, q² = 0.94) for neodymium carboxylate catalysts correlates catalytic activity A = 51602 × ε_HOMO + 6 × σ + 12546, where ε_HOMO is the energy of the highest occupied molecular orbital (more negative values indicate lower reactivity) and σ is the ligand polarizability . The maleate ligand, being a compact C₄ dicarboxylate with an electron-withdrawing C=C double bond, is predicted to have a lower (more negative) ε_HOMO and smaller polarizability compared to bulky, electron-rich aliphatic carboxylates such as neodecanoate (C₁₀) or versatate (branched C₁₀). This translates to a lower QSAR-predicted catalytic activity for Nd(maleate)₃ relative to Nd(neodecanoate)₃, for which experimentally measured activities reach 2.0 × 10⁶ g polymer/Nd mol·h for the monomeric form Nd(neodecanoate)₃·(neodecanoic acid) , and ~600 kg polymer/mol Nd·h for optimized industrial formulations , versus the ~7% neodymium utilization ratio observed for standard oligomeric neodymium carboxylates .

QSAR modeling Ziegler–Natta catalysis Diene polymerization

Water Solubility as a Differentiating Physical Property vs. Organosoluble Industrial Neodymium Carboxylates

Neodymium maleate is reported to be soluble in water, a property that distinguishes it sharply from the major industrial neodymium carboxylate catalysts (neodecanoate/versatate, octanoate, naphthenate), which are supplied as viscous solutions in hydrophobic organic solvents such as heptane, cyclohexane, or toluene and are practically insoluble in water . This aqueous solubility enables neodymium maleate to be processed, recrystallized, and studied in aqueous media, whereas the use of aliphatic neodymium carboxylates requires rigorously anhydrous organic solvent handling to prevent hydrolysis and catalyst deactivation .

Aqueous solubility Neodymium speciation Sample preparation

Optimal Application Scenarios for Neodymium Maleate (CAS 14533-03-0) Based on Verified Differentiation Evidence


Isostructural Crystallographic Reference for Lanthanide Maleate Coordination Polymer Design

When designing or characterizing new lanthanide(III) maleate coordination polymers or metal–organic frameworks, neodymium maleate serves as the structurally authenticated benchmark compound. Its fully refined single-crystal structure (triclinic P1̄, NdO₉ tricapped trigonal prism) has been explicitly demonstrated to be isostructural with Eu³⁺, Ho³⁺, Er³⁺, Sm³⁺, Gd³⁺, and Pr³⁺ maleates, allowing researchers to use Nd-maleate powder XRD patterns and unit-cell parameters as a reference for phase identification, Rietveld refinement, and lattice-parameter trends across the lanthanide contraction . This is not feasible with industrial neodymium carboxylates, which lack published crystal structures.

Near-Infrared Luminescent Material Development Leveraging Calibrated Judd–Ofelt Parameters

For the development of Nd³⁺-based near-infrared (NIR) luminescent materials, laser-active media, or optical amplifiers operating at the ⁴F_3/2 → ⁴I_11/2 transition (~1060 nm), neodymium maleate provides a spectroscopically calibrated host matrix with experimentally determined Judd–Ofelt parameters (Ω₂ = 1.3 × 10⁻⁹, Ω₄ = 50.8 × 10⁻⁹, Ω₆ = 35.1 × 10⁻⁹) . These Ω_λ values enable the calculation of radiative transition probabilities (A_rad), branching ratios (β), and radiative lifetimes (τ_rad)—the essential figures of merit for laser material selection—without requiring de novo spectroscopic characterization of the Nd³⁺ environment.

Aqueous-Phase Neodymium Speciation and Analytical Standard Preparation

In analytical chemistry workflows requiring a well-defined, water-soluble Nd(III) standard with a structurally authenticated coordination environment—such as ICP-MS calibration, UV–visible spectrophotometric titration, or NMR relaxation agent studies—neodymium maleate is uniquely suitable because it dissolves directly in water to yield a known Nd³⁺ speciation state . In contrast, neodymium versatate, octanoate, and naphthenate require organic solvent dissolution and are susceptible to hydrolysis, oligomerization, and phase separation upon contact with water, making them unsuitable for aqueous analytical workflows.

Nonlinear Optical Material Screening Using Maleate π-Conjugated Ligand Field

For research programs screening lanthanide carboxylates as second-order nonlinear optical (NLO) chromophores or third-order NLO materials, neodymium maleate offers a distinctive advantage: the maleate ligand provides a rigid, π-conjugated C=C bridge between the carboxylate donor groups, which enhances electronic polarizability and facilitates charge-transfer transitions . The documented increase in Nd³⁺ electronic cloud deformation in the low-energy spectral region, compared to the Er³⁺ analogue, provides a quantitative starting point for computational NLO property prediction using the polarizability data already established in the literature.

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